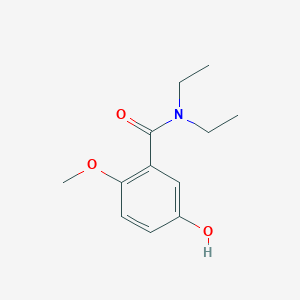

N,N-Diethyl-5-hydroxy-2-methoxybenzamide

Descripción

N,N-Diethyl-5-hydroxy-2-methoxybenzamide (CAS: 89984-51-0; etamivan) is a substituted benzamide derivative with a molecular formula of C₁₂H₁₇NO₃ (molecular weight: 223.27 g/mol). Its structure features a hydroxy group at the 5-position, a methoxy group at the 2-position of the benzene ring, and diethyl substituents on the amide nitrogen. Synthesized via reaction of 4-methoxyphenol with diethylamine and an acylating agent, it is purified by recrystallization or chromatography .

Etamivan acts as a respiratory stimulant by targeting the medullary respiratory center, making it clinically relevant for treating barbiturate overdose and chronic obstructive pulmonary disease. Its pharmacological profile distinguishes it from analogs like nikethamide, caffeine, and theophylline in potency and mechanism .

Propiedades

Número CAS |

89984-51-0 |

|---|---|

Fórmula molecular |

C12H17NO3 |

Peso molecular |

223.27 g/mol |

Nombre IUPAC |

N,N-diethyl-5-hydroxy-2-methoxybenzamide |

InChI |

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)10-8-9(14)6-7-11(10)16-3/h6-8,14H,4-5H2,1-3H3 |

Clave InChI |

QJMBZCGQPVXHRS-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C(=O)C1=C(C=CC(=C1)O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-hydroxy-2-methoxybenzamide typically involves the reaction of 4-methoxyphenol with diethylamine and an appropriate acylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N,N-Diethyl-5-hydroxy-2-methoxybenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Diethyl-5-hydroxy-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzamides

Aplicaciones Científicas De Investigación

N,N-Diethyl-5-hydroxy-2-methoxybenzamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

Biology: Investigated for its effects on cellular respiration and metabolic pathways.

Medicine: Explored for its potential therapeutic effects in respiratory diseases and as a respiratory stimulant.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds .

Mecanismo De Acción

The mechanism of action of N,N-Diethyl-5-hydroxy-2-methoxybenzamide involves its role as a central nervous system and respiratory stimulant. It acts on the medullary respiratory centers to enhance respiratory drive. The exact molecular targets and pathways are not fully elucidated, but it is believed to interact with neurotransmitter systems and ion channels to exert its effects .

Comparación Con Compuestos Similares

Variations in Amide Substituents

| Compound Name | Amide Substituents | Key Features | Biological Activity/Applications | References |

|---|---|---|---|---|

| N,N-Diethyl-5-hydroxy-2-methoxybenzamide | Diethyl | Respiratory stimulation via CNS activation; high solubility in polar solvents | Treatment of respiratory depression | |

| 2-Hydroxy-5-methoxy-N,N-dimethylbenzamide | Dimethyl | Dimethyl groups reduce steric hindrance; enhanced hydrogen bonding capacity | Moderate antimicrobial activity | |

| 2-(Dimethylamino)-5-hydroxy-N-methylbenzamide | Methyl + dimethylamino | Dimethylamino group introduces basicity; potential for metal coordination | Investigated for CNS modulation |

Key Insights :

- Diethyl vs. dimethyl substituents : Diethyl groups in etamivan enhance lipophilicity, improving blood-brain barrier penetration compared to dimethyl analogs .

Functional Group Modifications on the Benzene Ring

| Compound Name | Substituents on Benzene Ring | Key Features | Applications | References |

|---|---|---|---|---|

| N,N-Diethyl-5-nitro-2-phenylmethoxybenzamide | Nitro + phenylmethoxy | Electron-withdrawing nitro group enhances stability; bulky phenylmethoxy reduces solubility | Precursor in organic synthesis | |

| 5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide | Chloro + thiazole ring | Thiazole moiety introduces heterocyclic reactivity; chloro group increases electrophilicity | Antimicrobial and anti-inflammatory research | |

| N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide | Benzodioxole + chloro + methoxy | Benzodioxole enhances π-π stacking; chloro group improves binding affinity | Neuropharmacological studies |

Key Insights :

- Nitro vs. hydroxy/methoxy : The nitro group in N,N-diethyl-5-nitro-2-phenylmethoxybenzamide increases chemical stability but reduces bioavailability compared to etamivan’s hydroxy group .

- Heterocyclic additions : Thiazole or benzodioxole rings (e.g., in ) introduce unique binding motifs, expanding applications beyond respiratory stimulation to antimicrobial or CNS-targeted therapies .

Pharmacological Comparison with Non-Benzamide Analogs

| Compound Name | Core Structure | Mechanism of Action | Clinical Use | References |

|---|---|---|---|---|

| Etamivan | Benzamide | Stimulates medullary respiratory center | Respiratory depression, COPD | |

| Nikethamide | Pyridine derivative | Enhances respiratory drive via carotid body | Acute respiratory insufficiency | |

| Caffeine | Xanthine | Adenosine receptor antagonism | Apnea of prematurity, migraine prophylaxis |

Key Insights :

- Etamivan’s benzamide scaffold provides specificity for respiratory centers, whereas caffeine’s xanthine structure causes broader CNS stimulation .

- Nikethamide, though structurally distinct, shares etamivan’s respiratory stimulant effects but with a higher risk of side effects like tremors .

Data Table: Comparative Overview of Key Benzamide Derivatives

| Compound Name | Molecular Formula | Substituents | Bioactivity Highlights |

|---|---|---|---|

| N,N-Diethyl-5-hydroxy-2-methoxybenzamide | C₁₂H₁₇NO₃ | 5-OH, 2-OCH₃, N,N-diethyl | Respiratory stimulation |

| 2-Hydroxy-5-methoxy-N,N-dimethylbenzamide | C₁₀H₁₃NO₃ | 5-OCH₃, 2-OH, N,N-dimethyl | Antimicrobial |

| N,N-Diethyl-5-nitro-2-phenylmethoxybenzamide | C₁₈H₂₀N₂O₄ | 5-NO₂, 2-OCH₂Ph, N,N-diethyl | Organic synthesis precursor |

| 5-Chloro-2-hydroxy-N-(5-methylthiazol-2-yl)benzamide | C₁₁H₉ClN₂O₂S | 5-Cl, 2-OH, thiazole | Anti-inflammatory, antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.